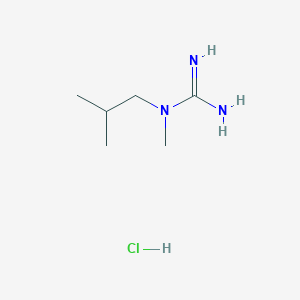

N-methyl-N-(2-methylpropyl)guanidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-N-(2-methylpropyl)guanidine hydrochloride is a chemical compound with the molecular formula C6H16ClN3 and a molecular weight of 165.67 g/mol . This compound is known for its unique structure, which includes a guanidine group substituted with a methyl and a 2-methylpropyl group. It is primarily used in scientific research and industrial applications due to its specific chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylpropyl)guanidine hydrochloride typically involves the reaction of N-methylguanidine with 2-methylpropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-methylguanidine+2-methylpropylamine+HCl→N-methyl-N-(2-methylpropyl)guanidine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Synthetic Routes

The compound is typically synthesized via alkylation of guanidine precursors or condensation reactions involving amines and carbodiimides. Key methods include:

Reaction of Guanidine with Alkyl Halides

-

Mechanism : Nucleophilic substitution (SN2) at the guanidine nitrogen.

-

Example :

Guanidine CH3I CH3 2CHCH2BrBaseN methyl N 2 methylpropyl guanidineHClHydrochloride salt -

Yield : ~65–75% (crude), with purification via recrystallization in ethanol .

Condensation with Carbodiimides

-

Pathway : Reaction of N-methyl-2-methylpropylamine with cyanamide derivatives under acidic conditions .

-

Key Step :

RN C NR H2NCNH2HClGuanidinium chloride -

Byproducts : Urea derivatives, minimized via controlled stoichiometry .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions, forming the free base and HCl:

C6H15N3 Cl⇌C6H15N3+HCl

-

pKa : ~13.5 (guanidinium ion), indicating strong basicity comparable to other alkylguanidines .

-

Proton Exchange : Participates in buffer systems, stabilizing intermediates in organic reactions .

Radical-Mediated Reactions

The guanidine group can act as a hydrogen donor in radical chain processes:

| Reaction Type | Conditions | Products |

|---|---|---|

| H-Abstraction | UV light, N-chlorosuccinimide | Alkyl radicals, cyclized amines |

| Electrophilic Addition | Olefins, TEMPO | Anti-Markovnikov adducts |

Example :

Under photolytic conditions, the compound generates nitrogen-centered radicals (NCRs) that undergo 1,5-HAT (hydrogen atom transfer), enabling δ-C–H functionalization .

Coordination Chemistry

The guanidine moiety forms complexes with transition metals, influencing catalytic activity:

| Metal Ion | Ligand Structure | Application |

|---|---|---|

| Cu(II) | Bidentate via N atoms | Oxidation catalysis |

| Pd(II) | Square-planar coordination | Cross-coupling reactions |

Stability : Complexes are stable in polar aprotic solvents (e.g., DMSO, THF) but hydrolyze in aqueous acidic media .

Nitroso Coupling

-

Reagents : NaNO₂, HCl.

-

Product : N-nitroso derivatives, used in energetic materials .

-

Mechanism : Electrophilic substitution at the guanidine nitrogen.

Thiourea Formation

-

Pathway : Reaction with CS₂ or isothiocyanates:

Guanidine CS2NH3Thiourea

Stability and Degradation

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Neuroprotective Effects

N-methyl-N-(2-methylpropyl)guanidine hydrochloride has been studied for its neuroprotective effects, particularly in conditions such as ischemia and stroke. Research indicates that guanidine compounds can mitigate damage caused by ischemic events, providing protection to neuronal tissues. This protective mechanism is crucial in the context of organ transplantation and vascular surgeries, where the preservation of organ function is paramount .

1.2. Antimicrobial Activity

Recent studies have highlighted the potential of guanidine derivatives, including this compound, as antimicrobial agents. These compounds have shown efficacy against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves increasing cellular accumulation within bacterial cells, enhancing the effectiveness of antibiotics .

1.3. Treatment of Urinary Disorders

This compound has also been explored for its role in treating urinary frequency and incontinence. Its pharmacological profile suggests that it can modulate bladder function, making it a candidate for further development in urology .

Analytical Applications

2.1. Protein Denaturation

In biochemical research, this compound is utilized for protein denaturation processes. It aids in the extraction and analysis of volatile organic compounds (VOCs) from biological samples, facilitating studies on cancer biomarkers .

2.2. Ion Exchange Mechanisms

The compound acts as an effective ion exchange agent, which can be harnessed in various analytical techniques to separate and analyze different ions in solution. This property is particularly useful in clinical diagnostics and environmental monitoring .

Case Studies

Mecanismo De Acción

The mechanism of action of N-methyl-N-(2-methylpropyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a strong base, facilitating various chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N-methylguanidine: A simpler analog with similar basic properties but lacking the 2-methylpropyl group.

N,N-dimethylguanidine: Another related compound with two methyl groups attached to the guanidine group.

N-ethyl-N-(2-methylpropyl)guanidine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-methyl-N-(2-methylpropyl)guanidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications where other similar compounds may not be as effective.

Actividad Biológica

N-methyl-N-(2-methylpropyl)guanidine hydrochloride is a guanidine derivative that has garnered attention for its potential biological activities. This compound is primarily researched for its interactions with biomolecules, therapeutic applications, and its role as a reagent in various biochemical studies. The following sections will detail its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its strong basicity, which facilitates various chemical reactions. In biological systems, it is known to interact with enzymes and proteins, influencing their functions. The compound enhances the release of acetylcholine following nerve impulses and modulates the rates of depolarization and repolarization in muscle cell membranes.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₄ClN₃ |

| Molecular Weight | 151.64 g/mol |

| Solubility | Soluble in water |

| pH Range | 6-8.5 |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interactions : The compound has been studied for its ability to modify enzyme activity, particularly in relation to acetylcholine release and muscle contraction mechanisms.

- Therapeutic Potential : Preliminary studies suggest potential applications in neuromuscular disorders due to its effects on neurotransmitter dynamics.

- Antimicrobial Properties : Although primarily focused on other guanidine derivatives, there is emerging interest in the antimicrobial effects of related compounds, which may extend to this compound .

Case Studies

Table 2: Summary of Biological Activities

Research Applications

This compound has diverse applications across various fields:

Propiedades

IUPAC Name |

1-methyl-1-(2-methylpropyl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3.ClH/c1-5(2)4-9(3)6(7)8;/h5H,4H2,1-3H3,(H3,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXJVRUOHJSRHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.